2-(2-Chloroethoxy)ethyl acetate
Overview
Description
2-(2-Chloroethoxy)ethyl acetate is an organic compound with the molecular formula C6H11ClO3. It is commonly used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and pigments . This compound is also utilized as a solvent and paint additive .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chloroethoxy)ethyl acetate can be synthesized through the reaction of ethanol and ethyl chloroacetate under specific conditions . Another method involves the oxidation of 2-chloroethoxy ethanol using nitric acid as an oxidizing agent . The reaction typically involves the following steps:
Reaction of Ethanol and Ethyl Chloroacetate: This method involves the reaction of ethanol with ethyl chloroacetate under controlled conditions to produce this compound.
Oxidation of 2-Chloroethoxy Ethanol: This method uses nitric acid to oxidize 2-chloroethoxy ethanol, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Scientific Research Applications
2-(2-Chloroethoxy)ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the preparation of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized as a solvent and paint additive.
Mechanism of Action
The mechanism of action of 2-(2-chloroethoxy)ethyl acetate involves its reactivity as an electrophile due to the presence of the chlorine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(2-Chloroethoxy)ethyl acetate is unique due to its specific reactivity and applications in various fields. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and other biologically active compounds .
Properties
IUPAC Name |
2-(2-chloroethoxy)ethyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO3/c1-6(8)10-5-4-9-3-2-7/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZWLUYOVJTJAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291045 | |
Record name | 2-(2-Chloroethoxy)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14258-40-3 | |
Record name | 14258-40-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72730 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Chloroethoxy)ethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30291045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(2-Chloroethoxy)ethyl acetate in the synthesis of antiviral compounds?
A1: this compound serves as a crucial building block in synthesizing N-substituted pyrimidine acyclic nucleoside analogues. [] These analogues are being investigated for their potential antiviral activity, particularly against the hepatitis B virus (HBV). The compound acts as an intermediate, providing the acyclic side chain that gets attached to the pyrimidine base. This side chain often plays a vital role in mimicking natural nucleosides, potentially interfering with viral replication processes.
Q2: What is the significance of the research findings on the synthesized pyrimidine acyclic nucleoside analogues?
A2: The research demonstrated that several synthesized compounds, derived from this compound, exhibit moderate to high antiviral activity against HBV in vitro. [] This finding is significant because it identifies a new class of potential antiviral agents that could lead to the development of novel treatments for HBV infection. Further research is needed to optimize the activity and safety profile of these compounds.
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